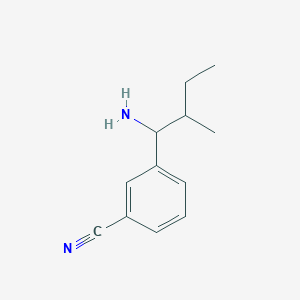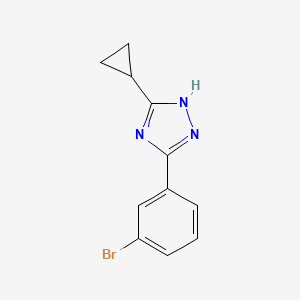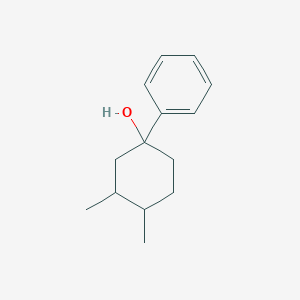
3,4-Dimethyl-1-phenylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1-phenylcyclohexan-1-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by a cyclohexane ring substituted with two methyl groups and a phenyl group, along with a hydroxyl group attached to the first carbon atom of the ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-phenylcyclohexan-1-ol typically involves the hydrogenation of 3,4-Dimethyl-1-phenylcyclohexene. This reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures . The reaction conditions are carefully controlled to ensure the selective reduction of the double bond without affecting the aromatic ring or the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation reactors and efficient catalysts can significantly enhance the efficiency of the process .
化学反应分析
Types of Reactions
3,4-Dimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,4-Dimethyl-1-phenylcyclohexanone.
Reduction: 3,4-Dimethyl-1-phenylcyclohexane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3,4-Dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 3,4-Dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity . The compound’s overall structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
3,4-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylcyclohexanol: Lacks the methyl groups, leading to variations in reactivity and interactions.
3,4-Dimethylphenol: Lacks the cyclohexane ring, resulting in distinct chemical behavior.
Uniqueness
3,4-Dimethyl-1-phenylcyclohexan-1-ol is unique due to the presence of both the phenyl group and the cyclohexane ring with methyl substitutions. This combination of structural features imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-8-9-14(15,10-12(11)2)13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 |
InChI 键 |
YHKWYMLTWGVIPL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
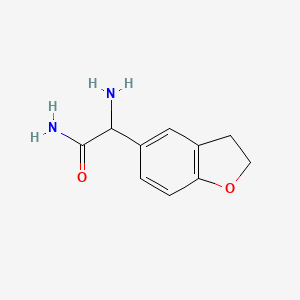
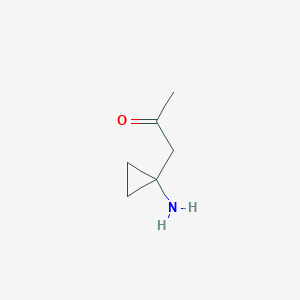
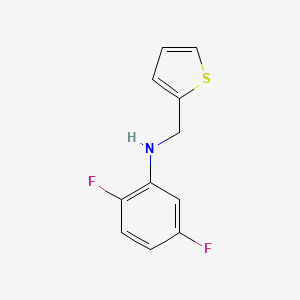
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
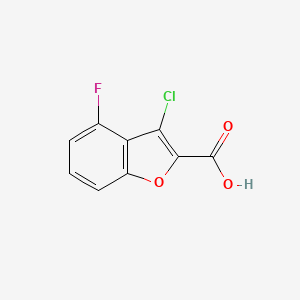
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
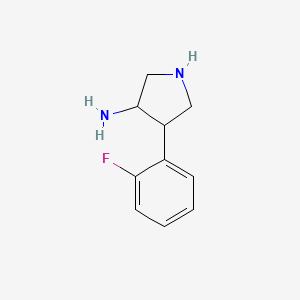
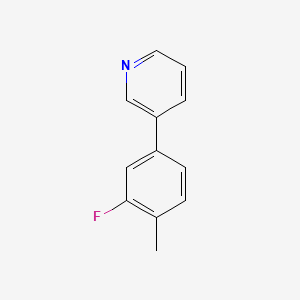
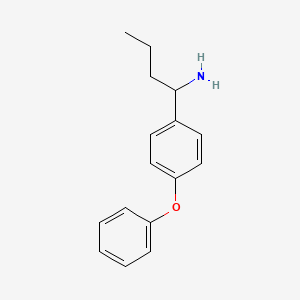
![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
